REACTION_CXSMILES
|
[Cl:1][CH2:2][C:3]([NH:5][CH2:6][C:7]1([CH3:19])[CH2:11][CH2:10][CH2:9][N:8]1C(OC(C)(C)C)=O)=[O:4].C(O)(C(F)(F)F)=O>C(Cl)Cl>[Cl:1][CH2:2][C:3]([NH:5][CH2:6][C:7]1([CH3:19])[CH2:11][CH2:10][CH2:9][NH:8]1)=[O:4]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
Then the solution was concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
ClCC(=O)NCC1(NCCC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 300 mg | |
YIELD: CALCULATEDPERCENTYIELD | 32.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |